An In-depth Technical Guide to cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
An In-depth Technical Guide to cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Abstract
This technical guide provides a comprehensive overview of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione, a key bicyclic diketone in organic synthesis. The document details its chemical identity, physicochemical properties, and spectroscopic profile. A significant focus is placed on its synthesis via the Weiss-Cook reaction, including a detailed mechanistic discussion and a step-by-step experimental protocol. Furthermore, the guide explores the compound's reactivity and its applications as a versatile building block in the synthesis of complex organic molecules. This paper is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Structural Significance of a Bicyclic Ketone
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a fascinating organic compound characterized by a fused ring system composed of two five-membered rings, with ketone functionalities at the 3 and 7 positions. The "cis" designation refers to the stereochemical relationship of the two methyl groups at the bridgehead carbons (1 and 5), which are oriented on the same side of the molecule. This specific stereochemistry imparts a unique three-dimensional structure that influences its reactivity and physical properties, making it a valuable intermediate in stereoselective synthesis. The symmetrical nature of the molecule also results in a distinct spectroscopic signature, which is useful for its characterization. Its utility primarily stems from its rigid framework and the presence of two reactive ketone groups, which can be selectively functionalized to construct more complex molecular architectures, including natural products and polyquinanes.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental for its application in a laboratory setting.
| Identifier | Value |
| Chemical Name | cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione |
| CAS Number | 21170-10-5[1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₄O₂[1][2][3][4][6] |
| Molecular Weight | 166.22 g/mol [1][2][3][5][6] |
| EC Number | 244-255-8[2][3][5] |
| MDL Number | MFCD00003772[3][5] |
Table 1: Chemical Identifiers for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
The physical properties of this compound are summarized below, providing essential data for handling, storage, and reaction setup.
| Property | Value |
| Physical Form | Solid |
| Melting Point | 228-230 °C (lit.)[2][3][6] |
| Boiling Point | 257.5 °C at 760 mmHg (estimated)[2] |
| Density | 1.142 g/cm³ (estimated)[2] |
| Flash Point | 95 °C (estimated)[2] |
| Hydrogen Bond Acceptor Count | 2[2] |
| Rotatable Bond Count | 0[2] |
Table 2: Physicochemical Properties of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Synthesis: The Weiss-Cook Reaction
The most common and efficient method for preparing cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is the Weiss-Cook reaction.[7][8] This versatile reaction involves a two-step process that begins with the condensation of biacetyl (2,3-butanedione) with two equivalents of dimethyl-1,3-acetonedicarboxylate.[7][8] The reaction mechanism is a cascade of an aldol reaction followed by two sequential Michael additions, which ultimately forms a tetraester bis-enol intermediate.[7] The subsequent step involves acidic hydrolysis and decarboxylation of this intermediate to yield the final bicyclic dione.[7][9] The thermodynamic preference for the cis-fused product makes this a highly stereoselective synthesis.[7]
Reaction Mechanism Workflow
The following diagram illustrates the key transformations in the Weiss-Cook synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione.
Caption: Synthetic workflow for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione via the Weiss-Cook reaction.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[7][9]
Step 1: Preparation of the Tetraester Bis-enol Intermediate
-
In a suitable reaction vessel, dissolve sodium bicarbonate in water to create a basic solution (pH ~8.3).[9]
-
Add dimethyl 1,3-acetonedicarboxylate to the solution with vigorous stirring.[9]
-
To this rapidly stirred solution, add biacetyl in a single portion.[9]
-
Continue stirring the mixture at a controlled temperature (e.g., 55 °C) for approximately 60 minutes. A precipitate should form during this time.[7]
-
Cool the resulting slurry to room temperature.[7]
-
Wash the collected solid with methanol until the filtrate runs clear.[7]
-
Dry the solid under reduced pressure to obtain the tetraester bis-enol intermediate.[9]
Step 2: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
-
Combine the dried tetraester intermediate with glacial acetic acid and 1 M hydrochloric acid in a round-bottomed flask equipped with a reflux condenser.[7][9]
-
Heat the mixture to reflux with vigorous stirring for at least 2.5 hours.[7][9]
-
After the reflux period, cool the solution to room temperature.[7]
-
Extract the aqueous solution multiple times with a suitable organic solvent, such as chloroform or ethyl acetate.[7][9]
-
If using ethyl acetate, basify the aqueous layer with a NaOH solution to a pH > 8 before extraction.[7]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[7][9]
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from methanol or ethanol, or by sublimation.[9]
Spectroscopic Characterization
The symmetrical nature of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione leads to a relatively simple yet informative spectroscopic profile.
| Spectroscopic Data | Observed Signals and Interpretation |
| Infrared (IR) | A strong absorption band around 1736-1738 cm⁻¹ corresponding to the C=O stretching of the ketone groups.[9] |
| ¹H NMR (CDCl₃) | Features two main signals: a singlet for the six protons of the two equivalent methyl groups (CH₃) at approximately δ 1.22 ppm, and an AB quartet for the eight protons of the four equivalent methylene groups (CH₂) at around δ 2.36 and 2.39 ppm.[9] |
| ¹³C NMR (CDCl₃) | Typically shows signals for the methyl carbons, the methylene carbons, the bridgehead carbons, and a characteristic downfield signal for the carbonyl carbons around δ 217.2 ppm.[9] |
| Mass Spectrometry (70 eV) | The mass spectrum displays a molecular ion peak (M⁺) corresponding to its molecular weight.[9] |
Table 3: Spectroscopic Data for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Reactivity and Synthetic Applications
The two ketone functionalities are the primary sites of reactivity in cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. These groups can undergo a variety of transformations, making the molecule a versatile synthetic intermediate.
-
Olefination Reactions: The dione can undergo olefination reactions, such as the Wittig reaction. For instance, its reaction with (carbethoxyethylidene)triphenylphosphorane under microwave heating has been investigated.[5]
-
Reactions at the α-Carbon: It can react with carbon disulfide in the presence of a strong base and an alkylating agent to form 2-dialkylthiomethylene compounds.[5]
-
Allylation: Mono- and diallylation of the dione can be achieved under radical conditions using allyltributyltin, proceeding through the corresponding bromo derivatives.[10]
-
Reductive Couplings: The dione is a precursor for the synthesis of tricyclo[3.3.0.0³,⁷]octane derivatives through pinacol reduction using low-valent titanium species.[11]
-
Building Block for Polyquinanes: The rigid bicyclo[3.3.0]octane framework serves as an excellent starting point for the synthesis of more complex polycyclic compounds, such as peristylanes.[12]
Conclusion
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is a compound of significant interest due to its unique structural features and synthetic versatility. The Weiss-Cook reaction provides a reliable and stereoselective route to this molecule, which can then be elaborated into a wide range of more complex structures. Its well-defined stereochemistry and the presence of two reactive ketone groups make it an invaluable tool for synthetic chemists, particularly in the construction of polyquinane natural products and other intricate molecular targets. This guide has provided a detailed overview of its synthesis, properties, and reactivity, offering a solid foundation for its application in advanced organic synthesis.
References
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cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES - Organic Syntheses Procedure. Available at: [Link]
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cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione - LookChem. Available at: [Link]
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cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione - Stenutz. Available at: [Link]
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Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]
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Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]
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Allylation of cis-bicyclo(3.3.0) octane 3,7-dione derivatives via fragmentation methodology. Available at: [Link]
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Cyclopentannulation of bicyclo[3.3.0]octane-3,7-dione. A more convenient synthesis of the[13]peristylane system | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- Inexpensive Synthesis of 3,7-Disubstituted Tricyclo[3.3.0.03,7 ... Available at: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-1985-31298/ejournals/abstract/10.1055/s-1985-31298
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![Structure of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione with atom numbering](https://i.imgur.com/8f8aZkI.png)
